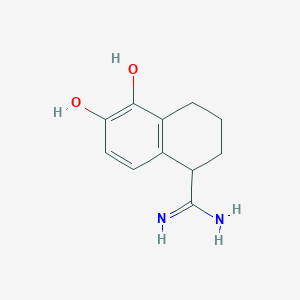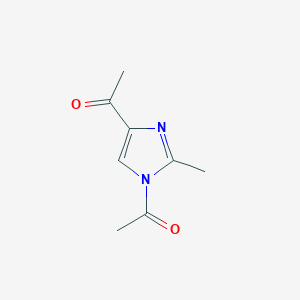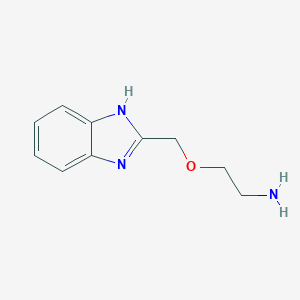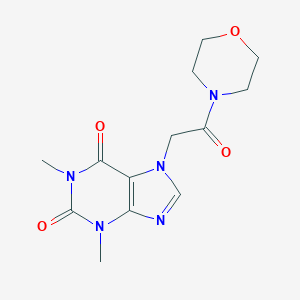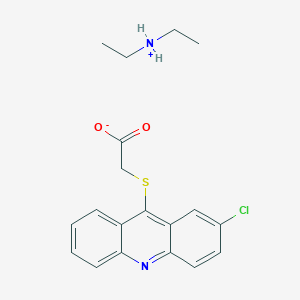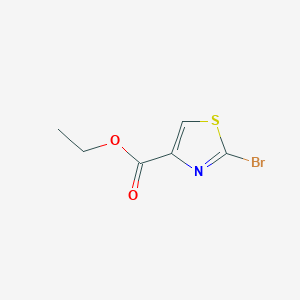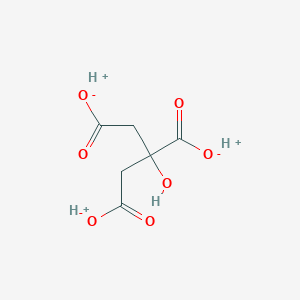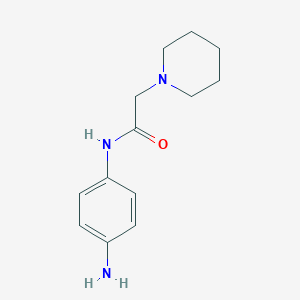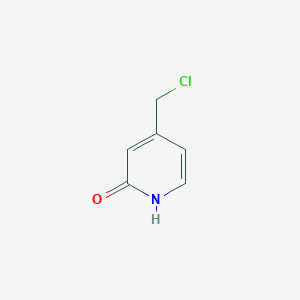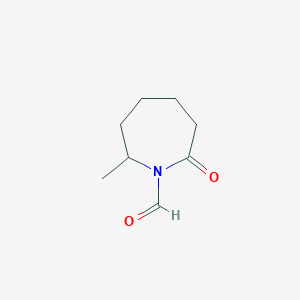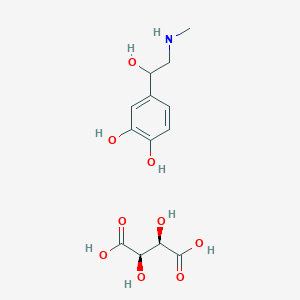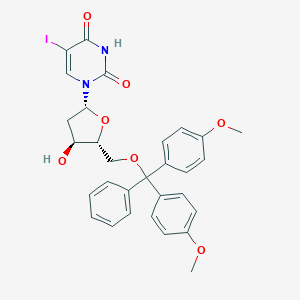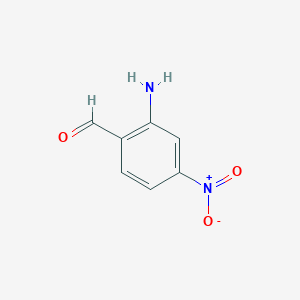
2-Amino-4-nitrobenzaldehyde
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Amino-4-nitrobenzaldehyde and related compounds has been explored through various methods. For instance, 2-Amino-3,5-dibromobenzaldehyde was synthesized from o-nitrobenzaldehyde using iron powder as a reducing agent in a mixture of acetic acid and ethanol, followed by bromination with NBS, achieving an overall yield of 84.3% (Feng Dan-q, 2013). Although not directly 2-Amino-4-nitrobenzaldehyde, this synthesis pathway highlights the reactivity of similar nitrobenzaldehyde derivatives and their potential routes of synthesis.
Molecular Structure Analysis
The molecular structure of nitrobenzaldehyde derivatives has been extensively studied, revealing insights into their reactivity and stability. For example, the molecular structure studies of 2-nitrobenzaldehyde derivatives have shown non-coplanar conformations where the nitro group is twisted with respect to the phenyl ring. This structural characteristic is crucial for understanding the reactivity and interaction of these compounds (C. Sainz-Díaz, 2002).
Chemical Reactions and Properties
The chemical reactivity of 2-Amino-4-nitrobenzaldehyde can be inferred from studies on similar compounds. For instance, the reaction of 2-nitrobenzaldehyde with cyclic 1,3-diketones under certain conditions leads to the formation of substituted 2-aminobenzo[b]pyrans, showcasing the compound's reactivity towards the formation of heterocyclic compounds (A. M. Shestopalov et al., 2003).
Applications De Recherche Scientifique
Synthesis of Azomethine Ylides and Derivatives : Nitro-substituted benzaldehydes, like 2-Amino-4-nitrobenzaldehyde, can be used to synthesize azomethine ylides and their derivatives under mild conditions (Taha et al., 2020).
Starting Compound for Novel Diaryl- and Arylnitrofuroxans : The oxime of 3-amino-5-nitrobenzaldehyde, a related compound, was synthesized and used as a starting compound for creating novel diaryl- and arylnitrofuroxans (Epishina et al., 1997).
Catalyzing Aldol Type Product Formation : Zn2+ complexes of α-amino acid esters, which could involve derivatives of 2-Amino-4-nitrobenzaldehyde, catalyze reactions producing enantiomeric excess aldol type products (Nakagawa et al., 1985).
Catalyst for Asymmetric Aldol Reactions : A biphenyl-based axially chiral amino acid derivative was synthesized and shown to be highly efficient in catalyzing direct asymmetric aldol reactions, indicating potential applications for 2-Amino-4-nitrobenzaldehyde derivatives in such reactions (Kano et al., 2007).
Hydrogenation of Nitroaromatics : A palladium complex of a melamino-formaldehyde polymer, potentially involving 2-Amino-4-nitrobenzaldehyde, was used to catalyze the hydrogenation of nitroaromatics containing carbonyl groups (Cao et al., 1999).
One-Pot Reduction and Allylation of Nitrobenzaldehydes : Indium-mediated processes efficiently produced homoallylic alcohol and aromatic amine precursors from nitrobenzaldehydes, showcasing a method that could potentially include 2-Amino-4-nitrobenzaldehyde (Cho et al., 2002).
Reductive Alkylation of Proteins : A study highlighted the potential of using 2-Amino-4-nitrobenzaldehyde for the reductive alkylation of proteins under mild conditions, beneficial in protein chemistry (Friedman et al., 2009).
Actinometer for Solution and Ice Photochemistry : 2-Nitrobenzaldehyde, closely related to 2-Amino-4-nitrobenzaldehyde, serves as a reliable actinometer for both solution and ice photochemistry (Galbavy et al., 2010).
Crystal Structure Stability : Hydrogen bonding interactions play a crucial role in the stability of the crystal structure of certain nitrobenzaldehyde derivatives (Subashini et al., 2020).
Propriétés
IUPAC Name |
2-amino-4-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-4H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVANZONLCMNBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-nitrobenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



